Home > Products > Screening Compounds P22839 > 8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 868143-56-0

8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-2781005
CAS Number: 868143-56-0
Molecular Formula: C21H21N5O2
Molecular Weight: 375.432
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Linagliptin* Compound Description: Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione) is an orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. It works by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon secretion. [] * Relevance: Linagliptin shares the core structure of a 3-methyl-7H-purine-2,6-dione with 8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione. Both compounds have a methyl group at the 3-position and various substituents at the 8-position of the purine ring.

2. 7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)* Compound Description: CD1790 is a major metabolite of linagliptin in humans, formed through a two-step oxidation and reduction process. While it retains the core structure of linagliptin, the 3R-aminopiperidine moiety is modified to a 3S-hydroxypiperidinly group. []* Relevance: Similar to linagliptin, CD1790 also exhibits structural similarities to 8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione by sharing the core 3-methyl-7H-purine-2,6-dione scaffold and differing in the substituents at the 8-position.

3. 7-But-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604)* Compound Description: CD10604 is an intermediate metabolite in the metabolic pathway of linagliptin to CD1790. It is formed by CYP3A4-mediated oxidation of linagliptin and subsequently reduced to CD1790. []* Relevance: CD10604 shares the same core 3-methyl-7H-purine-2,6-dione structure with 8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione. The differences lie in the substituents attached to the 7- and 8-positions of the purine ring.

4. 8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione* Compound Description: This compound serves as a crucial intermediate in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. The thietan-3-yl group acts as a protecting group during the synthesis process. [, ]* Relevance: This compound highlights the use of 8-bromo-3-methyl-xanthine derivatives as starting materials for synthesizing related purine-2,6-diones, including 8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione.

5. 1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione* Compound Description: This compound is derived from 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione through alkylation with benzyl chloride. The benzyl group introduces another point of diversification in the purine scaffold. []* Relevance: The use of benzyl groups in this compound illustrates a potential structural modification at the 1-position of the purine ring system, similar to the dibenzylamino group in 8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione.

6. 8-Substituted 1-Benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones* Compound Description: This series of compounds is prepared by reacting 1-benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with various amines. The diverse range of amines allows for exploring different substituents at the 8-position of the purine ring. []* Relevance: This series emphasizes the possibility of introducing different amine substituents at the 8-position of the 3-methyl-7H-purine-2,6-dione core, similar to the dibenzylamino group in 8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione.

7. 3-Methyl-8-(piperazin-1-yl)-7-(thietan-3-yl)-1-ethyl-1H-purin-2,6(3H,7H)-dione hydrochloride* Compound Description: This compound is identified as an agent for the treatment and prevention of thrombosis by blocking the platelet receptor GP IIb-IIIa. []* Relevance: This compound shares the core structure of a 3-methyl-7H-purine-2,6-dione with 8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione. Additionally, both compounds have substituents at the 8-position, indicating a potential for similar biological activity.

Overview

8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine class of compounds, which are essential in various biological processes. This compound is characterized by a unique structure that includes a dibenzylamino group and a tetrahydro-purine core, making it of interest in both synthetic chemistry and medicinal applications.

Source

The compound can be synthesized through multi-step organic reactions, involving various reagents and conditions to achieve high yields and purity. Its synthesis has been documented in scientific literature and patents, reflecting its relevance in research and potential therapeutic applications .

Classification

This compound is classified as a purine derivative, specifically a substituted purine-2,6-dione. Purines are nitrogen-containing compounds that serve as fundamental building blocks for nucleotides in DNA and RNA. The presence of the dibenzylamino group enhances its chemical properties, making it suitable for further modifications and applications in drug development.

Synthesis Analysis

Methods

The synthesis of 8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves several key steps:

  1. Preparation of the Core Structure: The initial step focuses on constructing the purine ring system through cyclization reactions.
  2. Substitution Reactions: Following the formation of the core structure, the dibenzylamino group is introduced via nucleophilic substitution reactions.
  3. Functional Group Modifications: Additional functional groups may be added or modified through oxidation or reduction reactions to enhance the compound's properties.

Technical Details

Reagents commonly used in these reactions include alkyl halides for substitution reactions and various catalysts to facilitate cyclization. The reaction conditions often require careful control of temperature and solvent choice to optimize yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione features:

  • A purine ring that consists of a fused imidazole and pyrimidine structure.
  • A dibenzylamino side chain, which contributes to its biological activity.
  • Methyl groups at specific positions that influence its chemical reactivity.

Data

The molecular formula is C₁₅H₁₉N₅O₂ with a molecular weight of approximately 293.35 g/mol. The compound's structural features can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

Reactions

8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo several types of chemical reactions:

  1. Oxidation: This can introduce additional functional groups or modify existing ones.
  2. Reduction: Reduction reactions alter the oxidation state, affecting reactivity.
  3. Substitution Reactions: These can introduce various functional groups into the molecule.

Technical Details

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes .

Mechanism of Action

The mechanism of action for 8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with biological targets such as enzymes or receptors:

  1. Binding Affinity: The compound may bind to specific enzymes or receptors, modulating their activity.
  2. Cellular Processes: This interaction can influence various cellular processes depending on the target involved.

Research indicates that understanding these mechanisms can lead to potential therapeutic applications in medicine .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits several notable physical properties:

  • Melting Point: Specific melting points vary based on purity but typically fall within a defined range.
  • Solubility: It shows variable solubility in organic solvents.

Chemical Properties

Key chemical properties include:

  • Reactivity towards electrophiles and nucleophiles due to the presence of multiple functional groups.
  • Stability under standard laboratory conditions but may require specific handling due to potential reactivity with strong oxidizing agents.

Analytical techniques such as infrared spectroscopy can provide insights into functional group presence and molecular interactions .

Applications

8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific applications:

  1. Organic Synthesis: Used as an intermediate in synthesizing more complex molecules.
  2. Biological Research: Studied for its interactions with biological molecules to understand potential therapeutic effects.
  3. Medicinal Chemistry: Investigated for pharmacological properties that could lead to new drug developments targeting specific diseases or conditions .

Properties

CAS Number

868143-56-0

Product Name

8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione

Molecular Formula

C21H21N5O2

Molecular Weight

375.432

InChI

InChI=1S/C21H21N5O2/c1-25-19-18(20(27)24-21(25)28)22-17(23-19)14-26(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,22,23)(H,24,27,28)

InChI Key

ZEDQOECQCNVWKO-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.